molecular formula C9H13Cl2F3N2 B13053316 (1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl

(1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl

Cat. No.: B13053316
M. Wt: 277.11 g/mol
InChI Key: AYIVNSKDNWPKRG-YCBDHFTFSA-N
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Description

(1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl typically involves the introduction of the trifluoromethyl group to a phenyl ring followed by the attachment of the ethane-1,2-diamine moiety. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under catalytic conditions. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

(1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl is unique due to its specific combination of a trifluoromethyl group and an ethane-1,2-diamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

(1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl is a fluorinated diamine compound that has garnered interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article aims to elucidate the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The compound's molecular characteristics are crucial for understanding its biological interactions. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC9H10F4N2
Molecular Weight222.18 g/mol
IUPAC NameThis compound
InChI KeyVZUUWURFTNDEIX-MRVPVSSYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of trifluoromethyl groups enhances the compound's binding affinity and specificity towards these targets, facilitating modulation of biological pathways. The diamine functionality allows for the formation of hydrogen bonds with target molecules, which stabilizes these interactions .

Antimicrobial Activity

Research has indicated that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For instance, a study highlighted that related compounds showed effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) strains. The minimum inhibitory concentrations (MICs) for these compounds were notably low, suggesting potent antimicrobial activity .

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's antiproliferative activity was assessed using a range of cancer cell lines, revealing significant cytotoxicity with growth inhibition values (GI50) indicating effective concentration levels .

Anti-Inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. In vitro assays indicated that it could attenuate inflammatory responses in cellular models, which may be linked to its ability to inhibit specific transcription factors involved in inflammation pathways .

Case Studies

Several studies have explored the biological activities of related compounds with similar structures:

  • Study on Antimicrobial Efficacy : A set of fluorinated compounds was tested against MRSA and showed promising results with some derivatives achieving MIC values below 10 µg/mL. This suggests that this compound could be further developed as an antimicrobial agent .
  • Cytotoxicity Assessment : A recent study evaluated the cytotoxic effects of various trifluoromethyl-substituted diamines on cancer cell lines. The results indicated that compounds bearing similar structural motifs exhibited significant cytotoxicity, with some reaching IC50 values as low as 5 µM .

Properties

Molecular Formula

C9H13Cl2F3N2

Molecular Weight

277.11 g/mol

IUPAC Name

(1S)-1-[2-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C9H11F3N2.2ClH/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13;;/h1-4,8H,5,13-14H2;2*1H/t8-;;/m1../s1

InChI Key

AYIVNSKDNWPKRG-YCBDHFTFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CN)N)C(F)(F)F.Cl.Cl

Canonical SMILES

C1=CC=C(C(=C1)C(CN)N)C(F)(F)F.Cl.Cl

Origin of Product

United States

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